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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)ethanol

Cat. No.: B1581629

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the H NMR, 3C NMR, Mass Spectrometry (MS),
and Infrared (IR) spectroscopy data for 1-(4-Chlorophenyl)ethanol. Detailed experimental
protocols, data interpretation, and a comparison of the structural information obtained from
each technique are presented to assist researchers in selecting the most appropriate analytical
methods for the characterization of small organic molecules.

Structural Elucidation via Nuclear Magnetic
Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique
that provides detailed information about the carbon-hydrogen framework of a molecule.

'H NMR Spectral Data

The 'H NMR spectrum of 1-(4-Chlorophenyl)ethanol provides information on the number of
distinct proton environments, their chemical shifts, spin-spin coupling, and integration.
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. Coupling

_ Chemical L : i

Signal _ Multiplicity Constant (J)  Integration Assignment
Shift () ppm
Hz

1 1.48 Doublet (d) 6.4 3H -CHs
2 1.88 Singlet (s) - 1H -OH
3 4.89 Quartet (q) 6.4 1H -CH
4 7.26-7.33 Multiplet (m) - 4H Aromatic CH

13C NMR Spectral Data

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Signal Chemical Shift (8) ppm Assignment

1 25.3 -CHs

2 69.7 -CH(OH)

3 126.8 Aromatic CH

4 128.6 Aromatic CH

5 133.0 Aromatic C-ClI
6 144.3 Aromatic C-CH

Analysis by Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the
molecular weight and fragmentation pattern of a molecule, aiding in its identification. Gas
Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile
compounds like 1-(4-Chlorophenyl)ethanol.

GC-MS Data

The mass spectrum of 1-(4-Chlorophenyl)ethanol shows a molecular ion peak and several
characteristic fragment ions.
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m/z Relative Intensity (%) Fragment lon

156 28.74 [M]* (Molecular lon)
141 87.06 [M-CHs]*

113 34.97 [C7HsCI]*

77 99.99 [CeHs]*

43 39.61 [C2H30]*

Functional Group Identification with Infrared (IR)
Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the
functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of 1-(4-Chlorophenyl)ethanol displays characteristic absorption bands
corresponding to its functional groups.

Frequency (cm™1) Vibration Type Functional Group

~3360 O-H stretch Alcohol

~3000-2850 C-H stretch Aliphatic

~1600, ~1490 C=C stretch Aromatic Ring

~1090 C-O stretch Secondary Alcohol

~830 C-H bend para-disubstituted Aromatic
~1015 C-Cl stretch Aryl Chloride

Comparison of Analytical Techniques
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Technique Information Provided  Advantages Limitations
Detailed information
on proton ) Requires deuterated
_ Non-destructive,
environments, ) ) solvents, can have
1H NMR o provides detailed
connectivity (through ) ) complex spectra for
) i structural information.
coupling), and relative large molecules.
abundance.
Number of unique o
) Complements *H Lower sensitivity than
carbon environments,
13C NMR NMR for a complete 1H NMR, longer

information about the

carbon skeleton.

structural picture.

acquisition times.

Mass Spectrometry
(MS)

Molecular weight and

fragmentation pattern.

High sensitivity, can
identify compounds
from a library of

spectra.

Destructive, may not
distinguish between

isomers.

Infrared (IR)

Spectroscopy

Presence of functional

groups.

Fast, non-destructive,
requires minimal

sample preparation.

Provides limited
information on the
overall molecular

structure.

Experimental Protocols
NMR Spectroscopy

A sample of 1-(4-Chlorophenyl)ethanol (typically 5-20 mg) is dissolved in approximately 0.6-

0.7 mL of a deuterated solvent, commonly chloroform-d (CDCIs), in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal standard (6 = 0.00 ppm). The

spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for *H
NMR and 100 MHz for 3C NMR). Data is processed by applying a Fourier transform to the free

induction decay (FID) signal.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of 1-(4-Chlorophenyl)ethanol in a volatile organic solvent is injected into the

GC system. The compound is vaporized and separated from other components on a capillary
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column. The separated compound then enters the mass spectrometer, where it is ionized
(typically by electron impact) and fragmented. The mass analyzer separates the ions based on
their mass-to-charge ratio, and a detector records their abundance.

Infrared (IR) Spectroscopy

A drop of neat liquid 1-(4-Chlorophenyl)ethanol is placed between two salt plates (e.g., NaCl
or KBr) to form a thin film. Alternatively, the spectrum can be obtained using an Attenuated
Total Reflectance (ATR) accessory. The sample is then scanned with infrared radiation, and the
resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic
compound using the discussed spectroscopic techniques.

Spectroscopic Analysis Data Interpretation

Infrared Spectroscopy Functional Groups

Sample Preparation Structure Elucidation

Mass Spectrometry Molecular Weight &
(GC-MS) Fragmentation

1-(4-Chlorophenyl)ethanol

NMR Spectroscopy Connectivity &
(*H and 3C) C-H Framework
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Caption: Workflow for the structural elucidation of 1-(4-Chlorophenyl)ethanol.

 To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Analysis of
1-(4-Chlorophenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581629#1h-nmr-and-13c-nmr-spectral-analysis-of-
1-4-chlorophenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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